2-Cyclopropylisonicotinoyl chloride
Overview
Description
2-Cyclopropylisonicotinoyl chloride is a heterocyclic organic compound with the chemical formula C9H8ClNO. It is a carbonyl chloride derivative and is primarily used in research settings. The compound is known for its reactivity and is utilized in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylisonicotinoyl chloride can be synthesized through the reaction of 2-cyclopropylisonicotinic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids to their corresponding acyl chlorides. The process is typically carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylisonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-cyclopropylisonicotinic acid and hydrochloric acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, typically under ambient conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
2-Cyclopropylisonicotinic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Cyclopropylisonicotinoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where it serves as a precursor for bioactive compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropylisonicotinoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular pathways involved depend on the specific derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylisonicotinic Acid: The parent acid from which 2-Cyclopropylisonicotinoyl chloride is derived.
Isonicotinoyl Chloride: A similar acyl chloride with a pyridine ring but without the cyclopropyl group.
Cyclopropylcarbonyl Chloride: Another acyl chloride with a cyclopropyl group but lacking the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a pyridine ring, which confer distinct reactivity and potential biological activity. The combination of these structural features makes it a valuable intermediate in the synthesis of complex molecules with diverse applications.
Biological Activity
2-Cyclopropylisonicotinoyl chloride is a heterocyclic organic compound with the chemical formula CHClNO. It is primarily known for its reactivity as an acyl chloride, making it a valuable intermediate in various synthetic applications, particularly in medicinal chemistry and biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound can be synthesized through the reaction of 2-cyclopropylisonicotinic acid with thionyl chloride (SOCl). The synthesis typically involves refluxing the acid in dichloromethane with thionyl chloride added dropwise. This method effectively converts the carboxylic acid into its corresponding acyl chloride, which is crucial for further chemical reactions.
Key Reactions
- Nucleophilic Substitution : The compound readily reacts with nucleophiles such as amines and alcohols to form amides and esters.
- Hydrolysis : In the presence of water, it hydrolyzes to yield 2-cyclopropylisonicotinic acid and hydrochloric acid.
- Reduction : It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules. The chloroacetyl group in this compound can interact with nucleophilic sites on proteins and nucleic acids, leading to various biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cellular signaling pathways .
- Interaction with DNA/RNA : It may bind to nucleic acids, affecting their replication and transcription processes.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, particularly in cancer therapy and as an enzyme inhibitor. Its unique structural features contribute to its potential as a therapeutic agent.
Case Studies
- Inhibition of CLK Kinases : Studies have shown that compounds similar to this compound can inhibit cdc2-like kinases (CLKs), which are implicated in cancer progression. Inhibition of CLK activity has been linked to reduced cancer cell growth, making it a promising target for cancer therapies .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially targeting pathogens resistant to conventional treatments .
Research Findings
Properties
IUPAC Name |
2-cyclopropylpyridine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)7-3-4-11-8(5-7)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTXLHBTPJNODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.